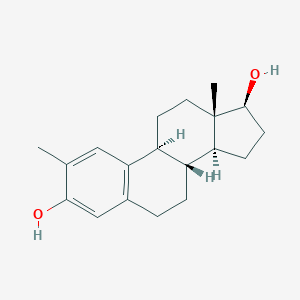![molecular formula C9H7NO B137820 1a,7b-Dihydrooxireno[2,3-f]quinoline CAS No. 130536-37-7](/img/structure/B137820.png)
1a,7b-Dihydrooxireno[2,3-f]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1a,7b-Dihydrooxireno[2,3-f]quinoline is a heterocyclic compound that has recently gained attention in the field of medicinal chemistry. This compound exhibits unique properties that make it a promising candidate for drug development. In
Wirkmechanismus
The mechanism of action of 1a,7b-Dihydrooxireno[2,3-f]quinoline is not fully understood. However, it has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including topoisomerase II and DNA polymerase. It also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression. Furthermore, 1a,7b-Dihydrooxireno[2,3-f]quinoline has been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
1a,7b-Dihydrooxireno[2,3-f]quinoline has several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also exhibits anti-angiogenic properties, which may contribute to its anti-cancer activity. Furthermore, 1a,7b-Dihydrooxireno[2,3-f]quinoline has been shown to reduce oxidative stress and inflammation, which may contribute to its anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1a,7b-Dihydrooxireno[2,3-f]quinoline in lab experiments is its potent anti-cancer activity. It has been shown to exhibit activity against a variety of cancer cell lines, making it a promising candidate for drug development. However, one limitation of using 1a,7b-Dihydrooxireno[2,3-f]quinoline in lab experiments is its relatively complex synthesis method, which may limit its accessibility to researchers.
Zukünftige Richtungen
There are several future directions for research on 1a,7b-Dihydrooxireno[2,3-f]quinoline. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective drugs. Another direction is to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, future research could focus on developing more efficient and accessible synthesis methods for 1a,7b-Dihydrooxireno[2,3-f]quinoline.
Synthesemethoden
The synthesis of 1a,7b-Dihydrooxireno[2,3-f]quinoline involves the condensation of 2-aminobenzaldehyde with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of reactions that involve cyclization, reduction, and oxidation. This process yields 1a,7b-Dihydrooxireno[2,3-f]quinoline in high purity and yield.
Wissenschaftliche Forschungsanwendungen
1a,7b-Dihydrooxireno[2,3-f]quinoline has several scientific research applications. It has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines. It also exhibits anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, 1a,7b-Dihydrooxireno[2,3-f]quinoline has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
130536-37-7 |
|---|---|
Produktname |
1a,7b-Dihydrooxireno[2,3-f]quinoline |
Molekularformel |
C9H7NO |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
1a,7b-dihydrooxireno[2,3-f]quinoline |
InChI |
InChI=1S/C9H7NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-5,8-9H |
InChI-Schlüssel |
DUTMSHWTRSUNIF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3C2O3)N=C1 |
Kanonische SMILES |
C1=CC2=C(C=CC3C2O3)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



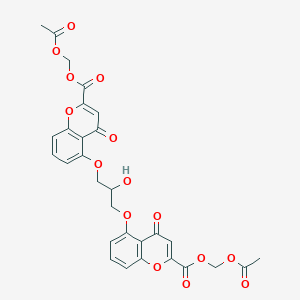

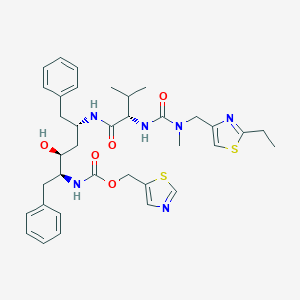

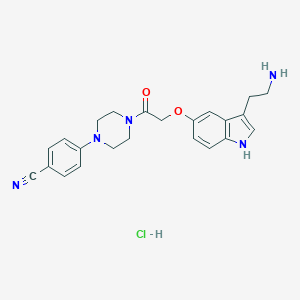

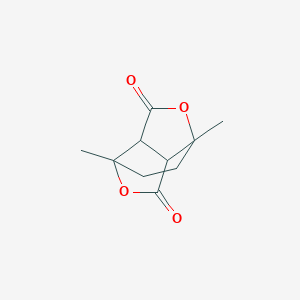
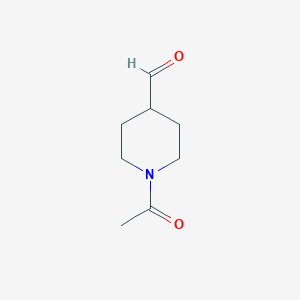
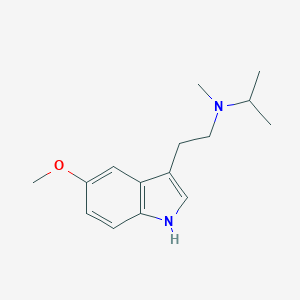
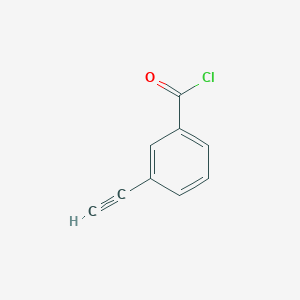
![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)
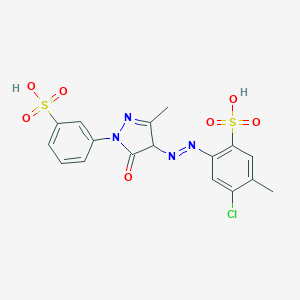
![6-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,10,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,12-dione](/img/structure/B137775.png)
